Biotin Diacid
Overview
Description
Biotin, also known as Vitamin B7, is a form of vitamin B found in foods. It helps the body break down fats, carbohydrates, and proteins into energy . Biotin is necessary for the formation of fatty acids and glucose, which are used as fuels by the body. It is also important for the metabolism of amino acids and carbohydrates . Biotin Diacid has a molecular weight of 288.32 and a molecular formula of C11H16N2O5S .
Synthesis Analysis
Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life . The biotin synthetic pathway is readily divided into early and late segments. Although pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms, was long known to be a biotin precursor, its biosynthetic pathway was a mystery until the Escherichia coli pathway was discovered in 2010 .Molecular Structure Analysis
Biotin comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .Chemical Reactions Analysis
Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .Physical And Chemical Properties Analysis
Biotin is a water-soluble B-complex vitamin which is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . Biotin is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids .Scientific Research Applications
Synthesis from Aromatic Precursors
Biotin diacid, a vital natural product, can be synthesized from readily available keto diesters. This synthesis involves stereospecific hydrogenation and selective lactam formation, achieving the differentiation of diacid functionality essential for producing biotin. This process underscores the chemical intricacies in creating biotin from simpler compounds (Confalone, Pizzolato, & Uskoković, 1976).
Biotin Biosynthesis in Bacteria
Biotin plays a critical role in the life cycle of Mycobacterium tuberculosis, being synthesized de novo. Genetic studies have emphasized its importance in bacilli growth, infection, and survival during latency, marking biotin biosynthesis as a potential target for anti-tuberculosis drugs (Salaemae, Azhar, Booker, & Polyak, 2011).
Role in Metabolism and Gene Expression
Biotin functions as a coenzyme for carboxylases, pivotal in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Beyond this, biotin also influences gene expression, potentially offering insight into its role in neurological disorders (León-Del-Río, 2019).
Enzymatic Assays
Biotin's role as a vitamin and a tag in biomedical research necessitates sensitive assays for its detection. Advanced assays involving specific protein binders like avidin or streptavidin have been developed, enhancing reproducibility and sensitivity (Huang & Rogers, 1997).
Biotin in Human Nutrition
Biotin is essential for humans, functioning in histone modification and gene regulation. Its role in metabolic homeostasis, as well as the biological functions and regulation of biotin-dependent carboxylases, are areas of active research (Zempleni, Wijeratne, & Hassan, 2021).
Diagnostic and Biotechnological Applications
Biotin's properties, such as its strong interaction with proteins like streptavidin, have been harnessed in various biotechnological and medical applications, ranging from immunological assays to nucleic acid hybridization (Diamandis & Christopoulos, 1991).
Mechanism of Action
Target of Action
Biotin Diacid primarily targets enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Mode of Action
This compound acts as a coenzyme for these enzymes, facilitating the transfer of one-carbon units to targeted substrates . This interaction results in changes in the metabolic processes, enabling the body to carry out crucial functions such as energy production and nutrient synthesis .
Biochemical Pathways
The affected biochemical pathways include gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The downstream effects of these pathways are critical for maintaining the body’s energy balance and nutrient supply .
Pharmacokinetics
This compound is water-soluble and is absorbed in the small intestine . It is chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose . These properties impact the bioavailability of this compound, influencing its effectiveness in the body.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the form of enhanced metabolic functions. By acting as a coenzyme for key enzymes, this compound facilitates crucial metabolic processes, contributing to the body’s energy production, nutrient synthesis, and overall metabolic efficiency .
Action Environment
Environmental factors such as diet and gut microbiota can influence the action, efficacy, and stability of this compound. A balanced diet is necessary to ensure adequate intake of this compound, while a healthy gut microbiota can aid in the absorption and utilization of this compound .
Future Directions
The production of 1,4-Diacids from biomass has been considered as a substitute for petrochemical-based approaches, which would lower the risk of energy security, limit use of fossil oils, and reduce environment problems associated with greenhouse gas emissions . The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs .
Biochemical Analysis
Biochemical Properties
Biotin Diacid plays a significant role in various metabolic reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a cofactor responsible for carbon dioxide transfer in several carboxylase enzymes . These interactions are essential for the metabolism of fatty acids, branched-chain amino acids, and gluconeogenesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in weight loss by aiding in the breakdown of fats .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the central metabolism processes of fatty acids, amino acids, and carbohydrates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it is involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .
properties
IUPAC Name |
2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628691 | |
Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57671-79-1 | |
Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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